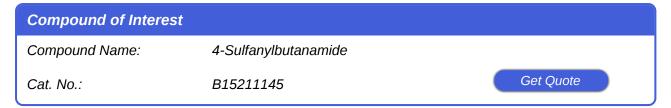


4-Sulfanylbutanamide: A Theoretical and Structural Overview

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties and structure of **4-Sulfanylbutanamide**. Due to a lack of extensive experimental data in the public domain for this specific molecule, this document focuses on its fundamental chemical characteristics, predicted properties, and potential synthetic pathways. The information presented herein is based on the well-established principles of organic chemistry and the known reactivity of its constituent functional groups: a primary amide and a terminal thiol.

Chemical Structure and Identification

4-Sulfanylbutanamide, also known as 4-mercaptobutanamide, is a bifunctional organic molecule. Its structure consists of a four-carbon aliphatic chain with a primary amide group at one terminus and a thiol (sulfhydryl) group at the other.

Table 1: Structural and Chemical Identifiers



Identifier	Value	
IUPAC Name	4-Sulfanylbutanamide	
Molecular Formula	C ₄ H ₉ NOS	
Molecular Weight	119.19 g/mol	
SMILES	C(CC(N)=O)CS	
InChI Key	InChI=1S/C4H9NOS/c5-4(7)2-1-3-8/h8H,1-3H2, (H2,5,7)	

Predicted Chemical Properties

While experimental data for **4-Sulfanylbutanamide** is not readily available, its physicochemical properties can be predicted based on its structure. These predictions are useful for anticipating its behavior in various experimental settings.

Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Notes
Boiling Point	~150-170 °C at 760 mmHg	Estimated based on similar functionalized alkanes.
Melting Point	Not readily predictable	Likely a low-melting solid or a high-boiling liquid at room temperature.
Water Solubility	Moderately soluble	The amide and thiol groups can participate in hydrogen bonding, enhancing water solubility.
pKa (Thiol)	~10-11	Typical for an aliphatic thiol.
LogP	~0.5 - 1.5	Indicates a relatively low lipophilicity.



Chemical Reactivity and Potential Biological Roles

The chemical reactivity of **4-Sulfanylbutanamide** is dictated by its two functional groups:

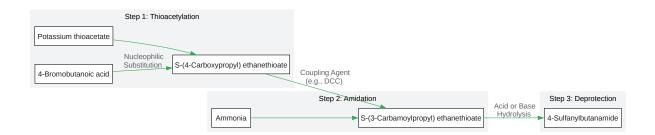
- Amide Group: The amide functional group is relatively stable but can undergo hydrolysis
 under acidic or basic conditions to yield 4-sulfanylbutanoic acid and ammonia. It can also be
 a hydrogen bond donor and acceptor.
- Thiol Group: The thiol group is a key reactive center. It is susceptible to oxidation, which can
 lead to the formation of disulfides, sulfonic acids, or other oxidized sulfur species. Thiols are
 also nucleophilic and can participate in reactions such as Michael additions and the
 formation of thioethers.

Given the presence of a reactive thiol group, **4-Sulfanylbutanamide** has the potential to act as a reducing agent or a scavenger of reactive oxygen species. In a biological context, thiols are known to interact with metal ions and can play a role in enzyme inhibition or modulation. However, no specific biological activities for **4-Sulfanylbutanamide** have been reported.

Potential Synthetic Pathway

A plausible method for the synthesis of **4-Sulfanylbutanamide** would involve the amidation of a suitable carboxylic acid precursor that already contains the thiol group or a protected version of it. A common strategy involves the use of a protected thiol, such as a thioacetate, which can be deprotected in the final step.





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Caption: Proposed synthetic workflow for **4-Sulfanylbutanamide**.

Experimental Protocol for Proposed Synthesis:

Step 1: Synthesis of S-(4-Carboxypropyl) ethanethioate To a solution of 4-bromobutanoic acid in a suitable solvent such as acetone or DMF, an equimolar amount of potassium thioacetate is added. The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC). The resulting product, S-(4-carboxypropyl) ethanethioate, is then isolated by extraction and purified by column chromatography.

Step 2: Synthesis of S-(3-Carbamoylpropyl) ethanethioate S-(4-Carboxypropyl) ethanethioate is dissolved in an anhydrous solvent like dichloromethane. A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), is added, followed by the introduction of ammonia gas or the addition of an ammonium salt with a non-nucleophilic base. The reaction is stirred at 0 °C to room temperature. The crude amide is then purified to yield S-(3-carbamoylpropyl) ethanethioate.

Step 3: Synthesis of **4-Sulfanylbutanamide** (Deprotection) The thioacetate protecting group is removed by treating S-(3-carbamoylpropyl) ethanethioate with a dilute acid (e.g., HCl) or base



(e.g., NaOH) in an inert atmosphere to prevent oxidation of the resulting thiol. The final product, **4-Sulfanylbutanamide**, is then purified.

Conclusion

4-Sulfanylbutanamide is a molecule with interesting chemical features due to its bifunctional nature. While it is not a well-documented compound in the scientific literature, its properties can be inferred from the known chemistry of amides and thiols. The proposed synthetic pathway provides a viable route for its preparation, which would enable further investigation into its chemical and biological properties. This guide serves as a foundational resource for researchers interested in exploring the potential of this and related small molecules in various scientific disciplines, including drug development and materials science.

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